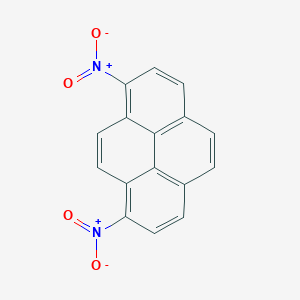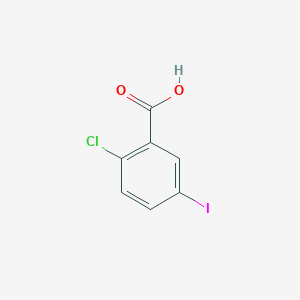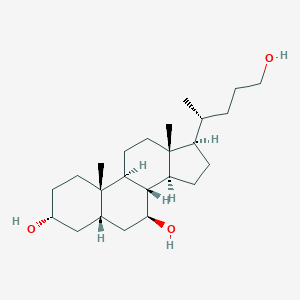
5beta-Cholane-3alpha,7beta,24-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 5beta-Cholane-3alpha,7beta,24-triol is C24H42O3 . Its molecular weight is 378.59 . The structure contains 10 of 10 defined stereocentres .Physical And Chemical Properties Analysis
The physical and chemical properties of 5beta-Cholane-3alpha,7beta,24-triol include a density of 1.1±0.1 g/cm3, a boiling point of 509.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.0 mmHg at 25°C . Its enthalpy of vaporization is 89.8±6.0 kJ/mol, and it has a flash point of 219.3±17.8 °C . The compound has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Biochemistry Research
The compound 5beta-Cholane-3alpha,7beta,24-triol plays a significant role in biochemistry research, particularly in the study of liver functions . It is involved in the conversion of cholesterol into bile acids . This process is crucial for understanding various liver diseases and could potentially lead to the development of new treatments .
Enzyme Studies
This compound is used in the study of enzymes, specifically 5beta-Cholestane-3alpha,7alpha,12alpha-triol 27-hydroxylase . This enzyme is found in female rat liver mitochondria and plays a key role in the oxidation process . Understanding this enzyme could provide insights into metabolic processes and disorders .
Bile Acid Research
5beta-Cholane-3alpha,7beta,24-triol is classified as a bile acid . Bile acids are important for digestion and absorption of dietary fats in the small intestine. They also play a role in eliminating cholesterol from the body . Studying this compound could provide valuable insights into these biological processes .
Therapeutic Treatments
The compound is considered a versatile chemical compound used in scientific research for developing new therapeutic treatments. Its complexity and sentence variations make it ideal for studying various biological processes.
Metabolite Studies
5beta-Cholane-3alpha,7beta,24-triol is a metabolite of species like Malus domestica . Studying this compound could provide insights into the metabolic processes of these species, which could have applications in agriculture and food science .
Chemical Role
As a Bronsted acid, this compound has the ability to donate a hydron to an acceptor . This property could be useful in various chemical reactions and processes .
Mecanismo De Acción
Target of Action
It is used in the preparation of ursodeoxycholic acid scaffold , which is known to target the G protein-coupled bile acid receptor 1 (GP-BAR1) . GP-BAR1 is a promising pharmacology target for the treatment of steatohepatitis, type 2 diabetes, and obesity .
Mode of Action
Based on its use in the preparation of ursodeoxycholic acid scaffold , it can be inferred that it may interact with GP-BAR1. The interaction with GP-BAR1 could lead to changes in the receptor’s activity, potentially influencing metabolic processes related to steatohepatitis, type 2 diabetes, and obesity .
Biochemical Pathways
Given its use in the preparation of ursodeoxycholic acid scaffold , it may be involved in the regulation of bile acid signaling pathways through its interaction with GP-BAR1 . These pathways could have downstream effects on lipid metabolism, glucose homeostasis, and energy expenditure .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dmso, ethanol, and methanol suggests that it may have good bioavailability.
Result of Action
Its use in the preparation of ursodeoxycholic acid scaffold suggests that it may contribute to the therapeutic effects of this compound, potentially including the regulation of lipid and glucose metabolism and the reduction of inflammation in the liver .
Action Environment
Its storage temperature under inert atmosphere suggests that it may be sensitive to oxygen and temperature changes.
Propiedades
IUPAC Name |
(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O3/c1-15(5-4-12-25)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(26)13-16(23)14-21(22)27/h15-22,25-27H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGALQDLKWWSXMK-ULQOMZCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5beta-Cholane-3alpha,7beta,24-triol | |
CAS RN |
130593-75-8 |
Source


|
| Record name | (3alpha,5beta,7beta)-Cholane-3,7,24-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130593758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3.ALPHA.,5.BETA.,7.BETA.)-CHOLANE-3,7,24-TRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AM7E73PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

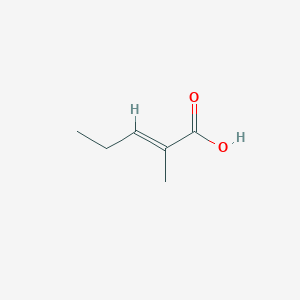
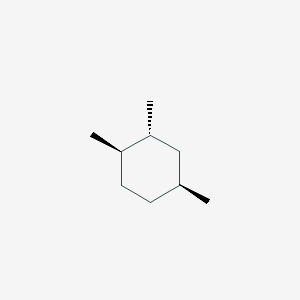
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
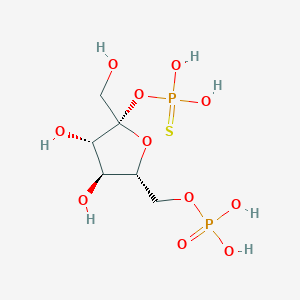
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)

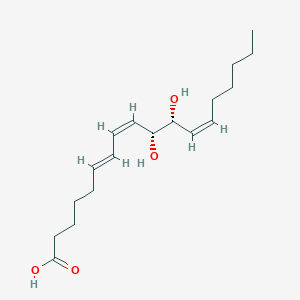
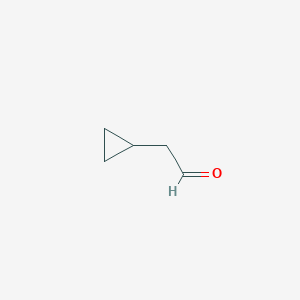

![Benz[a]anthracene-d12](/img/structure/B49388.png)
